N-Methylacetamide-d7

Catalog No.
S1922729
CAS No.
3669-74-7
M.F
C3H7NO
M. Wt
80.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylacetamide-d7

CAS Number

3669-74-7

Product Name

N-Methylacetamide-d7

IUPAC Name

N,2,2,2-tetradeuterio-N-(trideuteriomethyl)acetamide

Molecular Formula

C3H7NO

Molecular Weight

80.14 g/mol

InChI

InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3,2D3/hD

InChI Key

OHLUUHNLEMFGTQ-KBKLHOFPSA-N

SMILES

CC(=O)NC

Canonical SMILES

CC(=O)NC

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N([2H])C([2H])([2H])[2H]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules. By replacing hydrogen atoms with deuterium, N-Methylacetamide-d7 offers several advantages in NMR experiments. Deuterium has a spin of 1 compared to hydrogen's spin of ½, which can simplify NMR spectra by reducing signal overlap from protons. This allows for clearer observation of specific signals from other atoms in the molecule.

  • Metabolic Studies

    N-Methylacetamide can be involved in various metabolic pathways within living organisms. N-Methylacetamide-d7 can be used as a tracer molecule to study these pathways. By incorporating the molecule into a biological system and then analyzing the distribution of the deuterium label, researchers can track the metabolism of N-methylacetamide and identify potential metabolites.

  • Mass Spectrometry

    Mass spectrometry is another analytical technique used to identify and characterize molecules. N-Methylacetamide-d7 can be distinguished from its unlabelled counterpart by its mass due to the presence of the heavier deuterium atoms. This allows researchers to selectively track the labelled molecule in complex mixtures during mass spectrometry analysis.

N-Methylacetamide-d7 is a deuterated form of N-Methylacetamide, with the chemical formula C3D7NO\text{C}_3\text{D}_7\text{NO} and a CAS number of 3669-74-7. This compound is characterized by its colorless, water-miscible liquid state and is known for its high boiling point, making it a suitable polar solvent in various organic synthesis applications. The isotopic purity of N-Methylacetamide-d7 typically reaches 98 atom % deuterium, allowing for its effective use in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in studies requiring minimal background interference from solvents .

  • Hydrolysis: Under acidic conditions, N-Methylacetamide-d7 can hydrolyze to yield acetic acid and dimethylamine.
  • Oxidation: The compound can be oxidized to produce derivatives related to formaldehyde.
  • Acylation Reactions: It can act as an acylating agent in the presence of various nucleophiles.

Common reagents for these reactions include hydrochloric acid for hydrolysis and various oxidizing agents under controlled conditions .

N-Methylacetamide-d7 exhibits biological activity primarily as a metabolite. Its effects include potential toxicity at elevated concentrations, leading to symptoms such as liver damage, skin irritation, and fatigue. The compound's role in biological systems also involves interactions with enzymes and proteins, influencing biochemical pathways crucial for cellular functions .

The synthesis of N-Methylacetamide-d7 can be achieved through several methods:

  • Gas-Solid Reaction: Involves introducing gaseous methylamine into deuterated acetic acid or anhydride under controlled conditions.
  • Microwave Irradiation: A method utilizing trimethyl orthoacetate and methylamine hydrochloride in methanol, heated to 135°C for efficient acetamide formation.
  • Conventional Heating: Mixing methylamine with acetic anhydride or acetic acid under heat to promote acylation reactions .

Each method aims to ensure high purity and yield of the deuterated compound.

Studies on N-Methylacetamide-d7 have shown its interactions with various biomolecules. The compound can influence enzyme activities and gene expression profiles due to its ability to alter biochemical pathways. Its role as a solvent in spectroscopic studies allows researchers to observe interactions without the confounding effects of non-deuterated solvents .

Several compounds share structural similarities with N-Methylacetamide-d7, including:

Compound NameCAS NumberMolecular FormulaUnique Features
N-Methylacetamide79-16-3C3H7NONon-deuterated version; widely used as a solvent.
N,N-Dimethylacetamide127-19-5C4H9NOHas two methyl groups; used in similar applications.
Acetamide60-35-5C2H5NOSimpler structure; less polar than N-Methylacetamide.
N,N-Dimethylformamide68-12-2C3H7NCommonly used solvent; different functional group.

N-Methylacetamide-d7 is unique due to its deuterated nature, which enhances its utility in spectroscopic techniques while maintaining similar chemical properties to its non-deuterated counterparts. This isotopic labeling provides significant advantages in research applications focused on metabolic tracking and molecular interactions .

XLogP3

-1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Dates

Modify: 2024-04-14

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